molecular formula C6H9NO2S B129972 N-Methyl-5-oxothiolane-3-carboxamide CAS No. 140914-49-4

N-Methyl-5-oxothiolane-3-carboxamide

Cat. No. B129972
M. Wt: 159.21 g/mol
InChI Key: LPFQOXTUZIFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-5-oxothiolane-3-carboxamide (MOCA) is a chemical compound that has been widely used in scientific research. MOCA is a thiol-reactive compound that can be used to modify proteins and peptides. It is a small molecule that has a unique chemical structure, which makes it an attractive tool for studying protein function and interactions.

Mechanism Of Action

N-Methyl-5-oxothiolane-3-carboxamide reacts with thiol groups on proteins and peptides to form a covalent bond. This modification can affect the function of the protein or peptide by altering its structure or interactions with other molecules. The reaction between N-Methyl-5-oxothiolane-3-carboxamide and thiol groups is reversible, which allows for the modification to be controlled and monitored.

Biochemical And Physiological Effects

N-Methyl-5-oxothiolane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes by modifying their active site. It can also affect protein-protein interactions and protein-ligand interactions by altering the structure of the protein or peptide. N-Methyl-5-oxothiolane-3-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-Methyl-5-oxothiolane-3-carboxamide in lab experiments is its small size, which allows for easy modification of proteins and peptides. It is also a thiol-reactive compound, which makes it a useful tool for studying thiol-containing proteins and peptides. However, one limitation of using N-Methyl-5-oxothiolane-3-carboxamide is its potential toxicity. N-Methyl-5-oxothiolane-3-carboxamide can react with cellular thiols, which can lead to cellular damage and death. Careful consideration should be taken when using N-Methyl-5-oxothiolane-3-carboxamide in lab experiments.

Future Directions

There are several future directions for the use of N-Methyl-5-oxothiolane-3-carboxamide in scientific research. One direction is the development of new methods for the synthesis of N-Methyl-5-oxothiolane-3-carboxamide and related compounds. Another direction is the use of N-Methyl-5-oxothiolane-3-carboxamide in the study of protein-protein interactions and protein-ligand interactions. N-Methyl-5-oxothiolane-3-carboxamide could also be used in the development of new drugs and therapies for a variety of diseases. Overall, N-Methyl-5-oxothiolane-3-carboxamide has the potential to be a valuable tool for studying protein function and interactions.

Synthesis Methods

The synthesis of N-Methyl-5-oxothiolane-3-carboxamide is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is L-cysteine, which is converted into the corresponding thiolactone by using a cyclization reaction. The thiolactone is then treated with methylamine to produce N-Methyl-5-oxothiolane-3-carboxamide. The final product is purified by using column chromatography.

Scientific Research Applications

N-Methyl-5-oxothiolane-3-carboxamide has been widely used in scientific research as a tool for studying protein function and interactions. It can be used to modify proteins and peptides by reacting with thiol groups. This modification can be used to study the effect of protein-protein interactions, protein-ligand interactions, and enzyme activity. N-Methyl-5-oxothiolane-3-carboxamide has been used in a variety of research areas, including biochemistry, biophysics, and pharmacology.

properties

CAS RN

140914-49-4

Product Name

N-Methyl-5-oxothiolane-3-carboxamide

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

N-methyl-5-oxothiolane-3-carboxamide

InChI

InChI=1S/C6H9NO2S/c1-7-6(9)4-2-5(8)10-3-4/h4H,2-3H2,1H3,(H,7,9)

InChI Key

LPFQOXTUZIFESU-UHFFFAOYSA-N

SMILES

CNC(=O)C1CC(=O)SC1

Canonical SMILES

CNC(=O)C1CC(=O)SC1

synonyms

3-Thiophenecarboxamide,tetrahydro-N-methyl-5-oxo-(9CI)

Origin of Product

United States

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